9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile
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Overview
Description
9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and materials science. This compound, in particular, is characterized by the presence of a chlorine atom at the 9th position and four cyano groups at the 2nd, 3rd, 6th, and 7th positions of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the chlorination of 9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position. The crude product is then purified using column chromatography, eluted with hexane and dichloromethane to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form anthracene derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like molecular oxygen and activated carbon can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Substituted anthracene derivatives.
Oxidation: Anthracene and its oxidized forms.
Reduction: Dihydroanthracene derivatives.
Scientific Research Applications
9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and photon upconversion properties, making it useful in various photophysical applications.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in electron transfer processes, making it valuable in photophysical and electronic applications .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photophysical applications.
Uniqueness
9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is unique due to the presence of both a chlorine atom and multiple cyano groups, which impart distinct electronic and photophysical properties. These features make it suitable for specialized applications in organic electronics and materials science .
Properties
CAS No. |
919273-07-7 |
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Molecular Formula |
C18H7ClN4 |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
9-chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C18H7ClN4/c19-18-16-4-14(8-22)12(6-20)2-10(16)1-11-3-13(7-21)15(9-23)5-17(11)18/h2-5,18H,1H2 |
InChI Key |
PDULHHSJDCNHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)Cl)C#N)C#N |
Origin of Product |
United States |
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